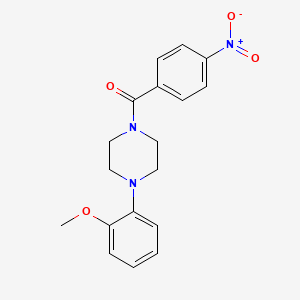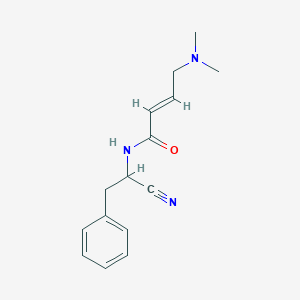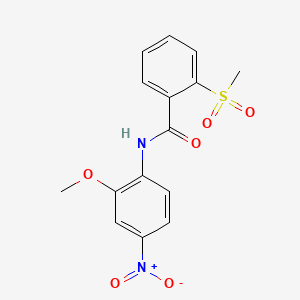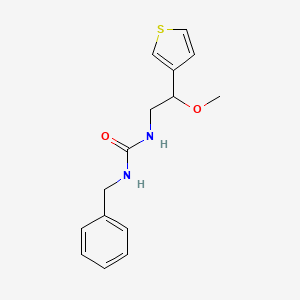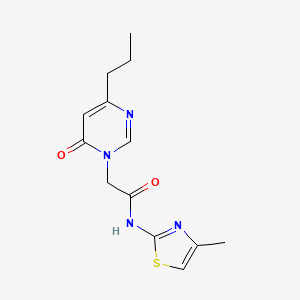
N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiamine analog that has been synthesized and studied for its biochemical and physiological effects. In
科学的研究の応用
Antimicrobial Agent Synthesis
Research has explored the synthesis of various pyrimidinones, oxazinones, and their derivatives, including those similar to N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, as antimicrobial agents. For instance, a study demonstrated that some compounds in this category exhibited significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
In another research, derivatives similar to the compound were synthesized and evaluated for anticancer activity. The study focused on their effects against human lung adenocarcinoma cells and mouse embryoblast cell lines, revealing selective cytotoxicity by certain compounds (Evren et al., 2019).
Enzyme Inhibitory Activities
The compound's analogues have also been studied for enzyme inhibitory activities. For example, a study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, which was evaluated for inhibition against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).
Antihypertensive Alpha-Blocking Agents
Additionally, derivatives of the compound have been investigated as potential antihypertensive alpha-blocking agents. A study synthesized various derivatives and evaluated their pharmacological activity, revealing good antihypertensive effects with low toxicity (Abdel-Wahab et al., 2008).
Pharmaceutical Intermediate
The compound's derivatives are used as intermediates in pharmaceutical synthesis. For example, 4,6-Dichloro-2-methylpyrimidine, an important intermediate of anticancer drug dasatinib, can be synthesized from related compounds (Guo Lei-ming, 2012).
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-4-10-5-12(19)17(8-14-10)6-11(18)16-13-15-9(2)7-20-13/h5,7-8H,3-4,6H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBWUBJZDMSYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

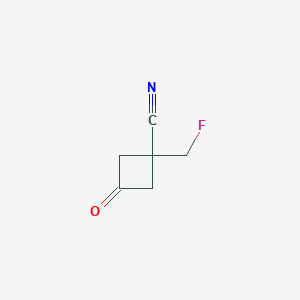
![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
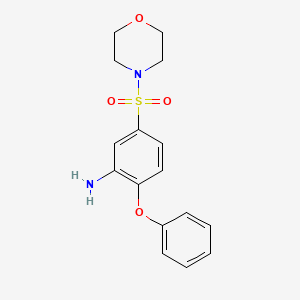
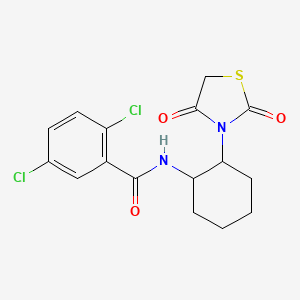
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)
![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
